Anticandidal Potency Superior to 5-Fluorocytosine and Comparable to Leading Dichloro Isomers
In a direct comparative study, 3,7-dichloroquinolin-8-ol was tested alongside four other dichloro-8-quinolinol isomers (2,5-, 3,5-, 5,6-, and 4,5-diClQ) against Candida albicans and C. tropicalis in Sabouraud dextrose broth. 3,7-diClQ, together with the 5,6- and 3,5-isomers, proved significantly more effective than the control drug 5-fluorocytosine. This places 3,7-diClQ among the top-performing isomers for anticandidal activity. [1]
| Evidence Dimension | Antifungal efficacy (Minimum Inhibitory Concentration rank order) |
|---|---|
| Target Compound Data | 3,7-diClQ ranked among the three most effective isomers against both C. albicans and C. tropicalis |
| Comparator Or Baseline | 5-Fluorocytosine (clinical antifungal control); other dichloro isomers (2,5-, 3,5-, 5,6-, 4,5-diClQ). The 3,5-isomer additionally demonstrated a tenfold window between MIC and cytotoxicity. |
| Quantified Difference | 3,7-diClQ is more effective than 5-fluorocytosine; no statistically significant potency difference was noted between 3,7-, 3,5-, and 5,6-isomers in this assay. |
| Conditions | Broth dilution assay in Sabouraud dextrose broth, with and without bovine serum; Candida albicans and C. tropicalis; cytotoxicity assessed on baby hamster kidney (BHK) cells. |
Why This Matters
Researchers seeking a dichloro-8-quinolinol scaffold for anticandidal development can select 3,7-diClQ with confidence that its potency matches the most active isomers in the class, while its distinct positional substitution offers a different selectivity and pharmacokinetic starting point compared to the 3,5- and 5,6- analogs.
- [1] Lentz DL, Gershon H, Marini H. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols. Mycopathologia. 1999;147(3):117-120. PMID: 11040861. View Source
